Tert-butyl 4-amino-2-chloro-6-fluorobenzoate
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Overview
Description
Tert-butyl 4-amino-2-chloro-6-fluorobenzoate: is an organic compound with the molecular formula C11H13ClFNO2 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The resulting 4-amino-2-chloro-6-fluorobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products may include amine derivatives.
Hydrolysis: The major product is 4-amino-2-chloro-6-fluorobenzoic acid.
Scientific Research Applications
Tert-butyl 4-amino-2-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-chloro-6-fluorobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-2-chlorobenzoate
- Tert-butyl 4-amino-2-fluorobenzoate
- Tert-butyl 4-amino-6-fluorobenzoate
Uniqueness
Tert-butyl 4-amino-2-chloro-6-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl 4-amino-2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)9-7(12)4-6(14)5-8(9)13/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOGFDWIGOFVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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